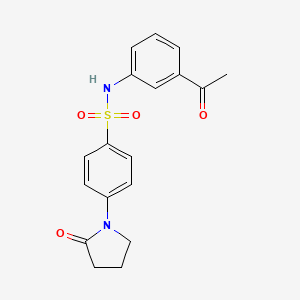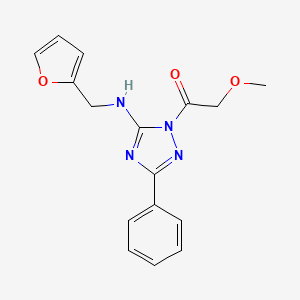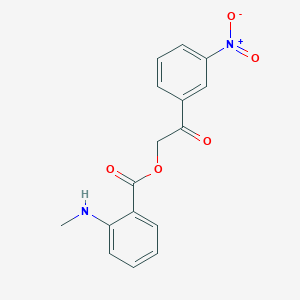
1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine, also known as CES, is a chemical compound that belongs to the family of piperazine derivatives. It is a white crystalline powder that is soluble in water and ethanol. CES has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine involves its binding to the 5-HT1A receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release and the regulation of neuronal excitability. 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine has been shown to have both agonist and antagonist effects on the 5-HT1A receptor, depending on the experimental conditions.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine has been found to have a range of biochemical and physiological effects in various experimental models. It has been shown to reduce anxiety-like behavior in rodents and to enhance social behavior in non-human primates. 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine has also been found to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine in lab experiments is its high selectivity for the 5-HT1A receptor, which allows for precise manipulation of serotonin signaling pathways. 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of using 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine is its potential off-target effects on other serotonin receptors, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine. One area of interest is the development of novel 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine analogs with improved selectivity and potency for the 5-HT1A receptor. Another direction is the investigation of the role of 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine in the regulation of circadian rhythms and sleep-wake cycles. Additionally, 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine may have potential therapeutic applications for the treatment of psychiatric and neurological disorders, such as depression, anxiety, and Alzheimer's disease.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine involves the reaction of 4-chlorobenzyl chloride with ethylsulfonylpiperazine in the presence of a base such as potassium carbonate. The reaction yields 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine as the main product, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine has been used in various scientific research studies as a tool to investigate the role of serotonin receptors in the brain. It has been shown to selectively bind to serotonin receptor 1A (5-HT1A), which is involved in the regulation of mood, anxiety, and stress. 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine has also been used to study the effects of serotonin on the cardiovascular system and the gastrointestinal tract.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-ethylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-2-18(16,17)15-9-7-14(8-10-15)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNGQSYOEKZTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(ethylsulfonyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726557.png)
![methyl 4-{[(2-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5726562.png)


![7-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5726582.png)



![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B5726606.png)
![N'-[(2-biphenylylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5726611.png)
![6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5726614.png)
![ethyl {[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5726624.png)